Cas no 1806797-62-5 (Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)

Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate
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- インチ: 1S/C11H14F2N2O2/c1-3-17-8(16)4-7-10(14)9(11(12)13)6(2)5-15-7/h5,11H,3-4,14H2,1-2H3
- InChIKey: FZNFEJMCPBAMFY-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=CN=C(CC(=O)OCC)C=1N)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 264
- XLogP3: 1.3
- トポロジー分子極性表面積: 65.2
Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066895-1g |
Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate |
1806797-62-5 | 97% | 1g |
$1,534.70 | 2022-03-31 |
Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate 関連文献
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetateに関する追加情報
Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate: A Comprehensive Overview
Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate, identified by the CAS number 1806797-62-5, is a chemically synthesized compound with a unique structure that has garnered significant attention in recent scientific research. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmacology, agrochemistry, and materials science. The molecule's structure features a pyridine ring substituted with an amino group at position 3, a difluoromethyl group at position 4, and a methyl group at position 5. Additionally, the acetate ester group at position 2 contributes to its chemical reactivity and functional versatility.
The synthesis of Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate involves a multi-step process that typically includes nucleophilic substitution, acetylation, and fluorination reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. The presence of an amino group and a difluoromethyl substituent makes it an attractive candidate for modifying pharmacokinetic properties such as solubility and bioavailability. Studies have shown that Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate can serve as a building block for designing bioactive molecules targeting specific therapeutic areas, including cancer, inflammation, and infectious diseases.
In the field of agrochemistry, this compound has been investigated for its potential as a herbicide or fungicide. The pyridine ring structure is known to exhibit pesticidal activity under certain conditions, and the substitution pattern in this compound enhances its selectivity towards specific plant pathogens or weeds. Recent research has focused on evaluating its efficacy in controlled environments and assessing its environmental impact to ensure sustainable agricultural practices.
The structural uniqueness of Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate also makes it a valuable tool in materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensor technology. For instance, researchers have demonstrated that this compound can act as a ligand in transition metal complexes, exhibiting catalytic activity in organic transformations such as oxidation and cycloaddition reactions.
From a toxicological perspective, understanding the safety profile of Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate is crucial for its prospective applications. Recent studies have evaluated its acute and chronic toxicity using standard assays, revealing that it exhibits low toxicity under normal handling conditions. However, further research is required to assess its long-term effects on human health and the environment.
In conclusion, Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate (CAS No. 1806797-62-5) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure enables diverse applications ranging from drug development to materials science. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.
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